molecular formula C23H32N2O5 B2429308 Unipril CAS No. 83508-17-2; 87333-19-5

Unipril

Cat. No. B2429308
CAS RN: 83508-17-2; 87333-19-5
M. Wt: 416.518
InChI Key: HDACQVRGBOVJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A long-acting angiotensin-converting enzyme inhibitor. It is a prodrug that is transformed in the liver to its active metabolite ramiprilat.

Scientific Research Applications

Cardiovascular and Microvascular Outcomes

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, has been widely studied for its effects on cardiovascular and microvascular outcomes, especially in individuals with diabetes. The HOPE and MICRO-HOPE substudies revealed that Ramipril significantly reduced the risk of myocardial infarction, stroke, cardiovascular death, and the development of overt nephropathy in patients with diabetes. The cardiovascular benefits of Ramipril were greater than those attributable to the decrease in blood pressure alone, suggesting vasculoprotective and renoprotective effects for individuals with diabetes (Investigators & Wolffenbuttel, 2000), (Sleight et al., 2001), (Gerstein, 2002).

Atherosclerosis and Endothelial Function

Research indicates that Ramipril might have significant effects on atherosclerosis and endothelial function. In particular, studies have shown that Ramipril can reduce atherosclerosis progression, improve endothelial function, and decrease the expression of proinflammatory cytokines and adhesion molecules in young normotensive subjects with successfully repaired coarctation of the aorta. These antiatherogenic effects of Ramipril were independent of blood pressure lowering, suggesting a direct beneficial impact on the vasculature (MacMahon et al., 2000), (Brili et al., 2008), (Lonn et al., 2001).

Potential in Mitigating Radiation-Induced Injury

Ramipril has shown potential in mitigating radiation-induced spinal cord injury. A study on rats indicated that Ramipril could delay the onset of paralysis induced by radiation, possibly through reducing neuroinflammation and endothelial cell damage. This finding opens up avenues for the use of Ramipril in clinical applications as a mitigator of radiotherapeutic toxicity (Clausi et al., 2018).

Impact on Large-Artery Stiffness and Peripheral Arterial Disease

Ramipril has been found to improve cardiovascular outcomes in patients with peripheral arterial disease by reducing large-artery stiffness and promoting elastogenic remodeling in cell culture. It improves arterial compliance, reduces pulse wave velocity and augmentation index, and promotes an elastogenic matrix profile, contributing to the clinical reduction in large-artery stiffness and carotid pressure augmentation (Ahimastos et al., 2005).

properties

IUPAC Name

1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861096
Record name 1-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quark

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unipril
Reactant of Route 2
Reactant of Route 2
Unipril
Reactant of Route 3
Unipril
Reactant of Route 4
Unipril
Reactant of Route 5
Unipril
Reactant of Route 6
Unipril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.